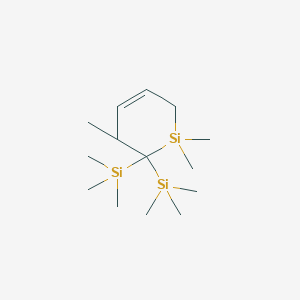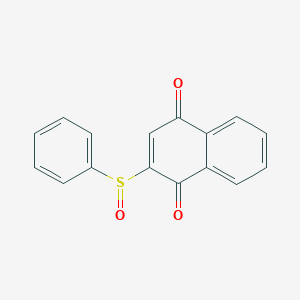![molecular formula C11H14BrNO3 B14330938 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene CAS No. 109098-31-9](/img/structure/B14330938.png)
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene is an organic compound that features a bromine atom and a tert-butylperoxycarbonylamino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene typically involves the bromination of 4-{[(tert-butylperoxy)carbonyl]amino}benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The tert-butylperoxycarbonylamino group can undergo oxidation to form corresponding oxides or peroxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-{[(tert-butylperoxy)carbonyl]amino}phenol, 4-{[(tert-butylperoxy)carbonyl]amino}aniline, or 4-{[(tert-butylperoxy)carbonyl]amino}thiophenol.
Oxidation: Formation of corresponding oxides or peroxides.
Reduction: Formation of 4-{[(tert-butylperoxy)carbonyl]amino}benzene derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromine atom and tert-butylperoxycarbonylamino group can interact with nucleophilic sites on biomolecules, leading to modifications or inhibition of their function.
Pathways Involved: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems.
Comparación Con Compuestos Similares
1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene can be compared with similar compounds such as:
1-Bromo-4-tert-butylbenzene: Lacks the peroxycarbonylamino group, making it less reactive in certain chemical reactions.
4-{[(tert-butylperoxy)carbonyl]amino}benzene:
1-Bromo-4-{[(tert-butyl)carbonyl]amino}benzene: Lacks the peroxy group, altering its oxidative properties.
Propiedades
Número CAS |
109098-31-9 |
|---|---|
Fórmula molecular |
C11H14BrNO3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromophenyl)carbamoperoxoate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
COIPPBKQNKWWRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


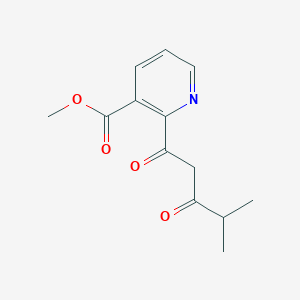


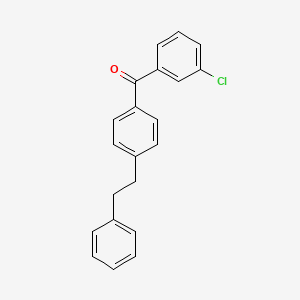
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
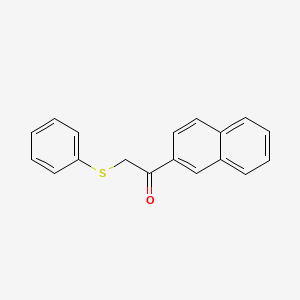
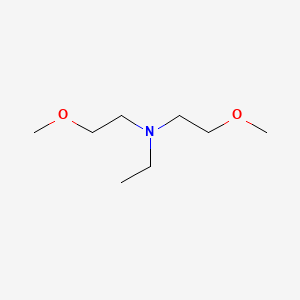
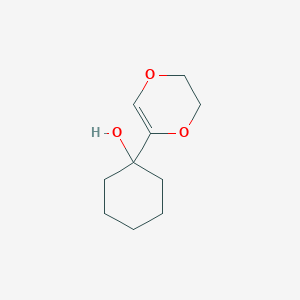
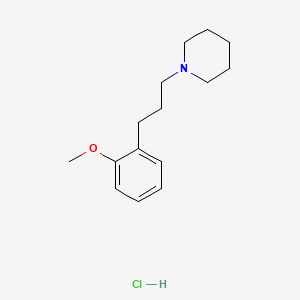
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
